dUTP

Vue d'ensemble

Description

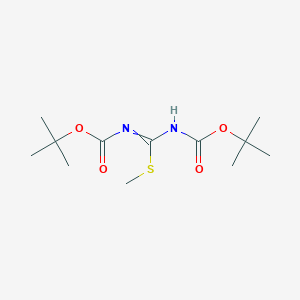

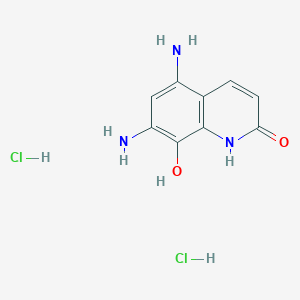

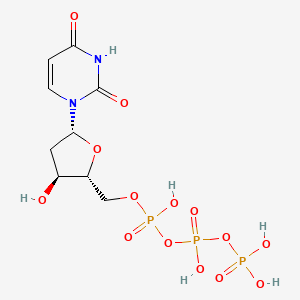

DUTP is a deoxyuridine phosphate having a triphosphate group at the 5'-position. It has a role as a human metabolite, an Escherichia coli metabolite, a mouse metabolite and an Arabidopsis thaliana metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a deoxyuridine phosphate. It is a conjugate acid of a this compound(3-).

Deoxyuridine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Deoxyuridine triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.

Deoxyuridine Triphosphate is a uracil nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety.

Deoxyuridine triphosphate is an intermediate in the metabolism of Pyrimidine. It is a substrate for Inosine triphosphate pyrophosphatase, Deoxyuridine 5'-triphosphate nucleotidohydrolase (mitochondrial), Uridine-cytidine kinase 1, Nucleoside diphosphate kinase 3, Nucleoside diphosphate kinase B, Nucleoside diphosphate kinase 6, Nucleoside diphosphate kinase (mitochondrial), Nucleoside diphosphate kinase homolog 5, Nucleoside diphosphate kinase A and Nucleoside diphosphate kinase 7.

Deoxyuridine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Applications De Recherche Scientifique

Amplification en cercle roulant (RCA)

La RCA est une méthode utilisée en biologie moléculaire pour la détection de molécules à faibles concentrations {svg_1}. Les dUTP marqués à la fluorescence, tels que le sulfo-cyanine3-dUTP, le sulfo-cyanine5-dUTP, le sulfo-cyanine5.5-dUTP, le BDP-FL-dUTP et l'amino-11-dUTP, sont incorporés dans le produit d'amplification, permettant une détection directe {svg_2}. Cette approche a été appliquée à un grand nombre de cibles en biologie moléculaire, élargissant la gamme de cibles potentielles pouvant être détectées {svg_3}.

Préamplification

La préamplification est un processus souvent nécessaire lors de l'analyse de molécules rares d'ADN et d'ARN dans des échantillons limités {svg_4}. L'utilisation du this compound en combinaison avec un traitement à la Cod uracile-DNA N-glycosylase (Cod UNG) permet l'élimination de l'ADN résiduel, réduisant ainsi le risque de contamination et garantissant une quantification précise {svg_5}.

PCR standard ou à démarrage à chaud

Le this compound est utilisé dans la PCR standard ou à démarrage à chaud (Polymerase Chain Reaction), une méthode courante utilisée en biologie moléculaire pour amplifier une ou quelques copies d'un fragment d'ADN {svg_6}.

PCR longue portée et haute fidélité

Dans la PCR longue portée et haute fidélité, le this compound est utilisé pour amplifier de longues séquences d'ADN avec une grande précision {svg_7}.

Dosage PCR quantitative (qPCR)

Le this compound est utilisé dans les dosages qPCR, qui servent à mesurer la quantité d'un produit de PCR (souvent en temps réel) {svg_8}.

Synthèse d'ADNc et RT-PCR

Le this compound est utilisé dans la synthèse de l'ADN complémentaire (ADNc) et dans la réaction de transcription inverse-PCR (RT-PCR), qui sert à amplifier et à détecter l'ARN {svg_9}.

PCR en temps réel et RT-PCR avec l'ADN polymérase Taq

Le this compound est utilisé dans la PCR en temps réel et la RT-PCR avec l'ADN polymérase Taq, une ADN polymérase thermostable utilisée dans la PCR {svg_10}.

Marquage de l'ADN

Le this compound est utilisé dans le marquage de l'ADN, une technique utilisée pour identifier, suivre et purifier l'ADN {svg_11}.

Marquage d'acides nucléiques (ADN et ARN) et synthèse d'oligonucléotides

Le this compound est utilisé dans le marquage des acides nucléiques et dans la synthèse d'oligonucléotides, de courtes molécules d'ADN ou d'ARN {svg_12}.

Mécanisme D'action

Target of Action

The primary target of Deoxyuridine Triphosphate is the enzyme known as dUTPase . This enzyme is responsible for the hydrolysis of Deoxyuridine Triphosphate to dUMP within the cell . It has been proposed as an essential step in pyrimidine metabolism by providing dUMP for thymidylate biosynthesis .

Mode of Action

Deoxyuridine Triphosphate interacts with its target, dUTPase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where Deoxyuridine Triphosphate and water are converted into dUMP and diphosphate . This process is essential in maintaining DNA integrity in dividing cells .

Biochemical Pathways

Deoxyuridine Triphosphate plays a crucial role in the pyrimidine metabolism pathway . It is involved in the synthesis of dTTP, which is essential for DNA synthesis . The enzyme ribonucleotide reductase catalyzes the conversion of NDPs to dNDPs, which includes the conversion of dUDP to dUMP . This dUMP is then used as a substrate for thymidylate synthase in the major biosynthesis pathway to dTTP .

Pharmacokinetics

It is known that the compound is essential in controlling relative cellular levels of dttp/dutp, both of which can be incorporated into dna . The balance between these two compounds is critical for maintaining DNA integrity and preventing high rates of uracil incorporation into newly synthesized DNA .

Result of Action

The action of Deoxyuridine Triphosphate results in the production of dUMP, which is a precursor for dTTP, a necessary component for DNA synthesis . If the action of dutpase is inhibited or lacking, it leads to harmful perturbations in the nucleotide pool, resulting in increased uracil content of dna . This can activate a hyperactive futile cycle of DNA repair .

Analyse Biochimique

Biochemical Properties

Deoxyuridine triphosphate is involved in DNA synthesis and repair. It is incorporated into DNA during replication and repair processes, but its presence in DNA can lead to mutations if not properly regulated. The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) plays a critical role in preventing the incorporation of deoxyuridine triphosphate into DNA by hydrolyzing it to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate . This reaction is essential for maintaining the balance of nucleotide pools and preventing the accumulation of deoxyuridine triphosphate, which can be toxic to cells.

Deoxyuridine triphosphate interacts with several enzymes and proteins, including thymidylate synthase, which converts deoxyuridine monophosphate to deoxythymidine monophosphate (dTMP), a precursor for deoxythymidine triphosphate . This interaction is crucial for the synthesis of thymidine nucleotides and the prevention of uracil incorporation into DNA.

Cellular Effects

Deoxyuridine triphosphate has significant effects on cellular processes. Its accumulation can lead to the misincorporation of uracil into DNA, which can cause DNA damage and mutations . This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA. Excessive accumulation of deoxyuridine triphosphate can overwhelm these repair mechanisms and lead to cell death.

Deoxyuridine triphosphate also affects cell signaling pathways and gene expression. For example, the inhibition of thymidylate synthase, which leads to the accumulation of deoxyuridine triphosphate, can activate p53-mediated transcriptional repression and induce apoptosis . This highlights the importance of tightly regulating deoxyuridine triphosphate levels to maintain cellular homeostasis.

Molecular Mechanism

The molecular mechanism of deoxyuridine triphosphate involves its hydrolysis by deoxyuridine triphosphate nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . This reaction is crucial for preventing the incorporation of deoxyuridine triphosphate into DNA and maintaining the balance of nucleotide pools. Deoxyuridine triphosphate can also be incorporated into DNA by DNA polymerases, leading to the formation of uracil-containing DNA . This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deoxyuridine triphosphate can change over time. For example, the stability of deoxyuridine triphosphate can be affected by various factors, such as temperature and pH . Deoxyuridine triphosphate can also be degraded by enzymes, such as deoxyuridine triphosphate nucleotidohydrolase, which hydrolyzes it to deoxyuridine monophosphate and inorganic pyrophosphate . Long-term exposure to deoxyuridine triphosphate can lead to the accumulation of uracil in DNA and cause DNA damage and mutations .

Dosage Effects in Animal Models

The effects of deoxyuridine triphosphate can vary with different dosages in animal models. At low doses, deoxyuridine triphosphate can be effectively hydrolyzed by deoxyuridine triphosphate nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . At high doses, the accumulation of deoxyuridine triphosphate can overwhelm the capacity of deoxyuridine triphosphate nucleotidohydrolase and lead to the incorporation of uracil into DNA . This can cause DNA damage, mutations, and cell death. Toxic or adverse effects at high doses of deoxyuridine triphosphate have been observed in animal models, highlighting the importance of tightly regulating its levels .

Metabolic Pathways

Deoxyuridine triphosphate is involved in several metabolic pathways. It is synthesized from deoxyuridine diphosphate by the addition of a phosphate group . Deoxyuridine triphosphate can be hydrolyzed by deoxyuridine triphosphate nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate . Deoxyuridine monophosphate can then be converted to deoxythymidine monophosphate by thymidylate synthase, which is a precursor for deoxythymidine triphosphate . This pathway is crucial for maintaining the balance of nucleotide pools and preventing the accumulation of deoxyuridine triphosphate, which can be toxic to cells.

Transport and Distribution

Deoxyuridine triphosphate is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleotide transporters . Within cells, deoxyuridine triphosphate can be distributed to different cellular compartments, such as the cytoplasm and nucleus . The distribution of deoxyuridine triphosphate can be influenced by various factors, such as the expression levels of nucleotide transporters and the activity of enzymes involved in its metabolism .

Subcellular Localization

The subcellular localization of deoxyuridine triphosphate is primarily in the cytoplasm and nucleus . It can be transported into the nucleus by nucleotide transporters and incorporated into DNA during replication and repair processes . The activity and function of deoxyuridine triphosphate can be influenced by its subcellular localization, as well as by post-translational modifications and interactions with other biomolecules .

Propriétés

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary function of deoxyuridine triphosphate (dUTP) in cells?

A1: While this compound is a natural byproduct of de novo pyrimidine biosynthesis, its primary role is not as a building block for DNA. Instead, it serves as a precursor for deoxythymidine triphosphate (dTTP), an essential component of DNA. [, , , ]

Q2: What enzyme is responsible for preventing this compound from being incorporated into DNA?

A2: Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) is the key enzyme that hydrolyzes this compound into deoxyuridine monophosphate (dUMP) and pyrophosphate. This action maintains a low this compound:dTTP ratio, preventing uracil misincorporation into DNA. [, , , , , , , ]

Q3: What are the consequences of uracil misincorporation into DNA?

A3: Uracil misincorporation can lead to DNA damage, including single and double-strand breaks, ultimately affecting genomic stability and potentially leading to cell death. [, , , ]

Q4: How is this compound involved in the mechanism of action of fluoropyrimidine chemotherapeutic agents?

A4: Fluoropyrimidines, such as 5-fluorouracil (5-FU) and fluorodeoxyuridine (FdUrd), disrupt DNA synthesis by inhibiting thymidylate synthase (TS), an enzyme crucial for dTTP synthesis. This inhibition leads to an accumulation of this compound and its subsequent misincorporation into DNA, contributing to the cytotoxic effects of these agents. [, , , , ]

Q5: Can dUTPase activity be a source of resistance to fluoropyrimidines?

A5: Yes, studies have shown that elevated dUTPase activity correlates with resistance to fluoropyrimidine-induced DNA damage and cytotoxicity in some cancer cells. Higher dUTPase levels can effectively hydrolyze this compound, mitigating the effects of TS inhibition. [, ]

Q6: Does inhibiting dUTPase enhance the efficacy of TS-targeted therapies?

A6: Research suggests that inhibiting dUTPase in combination with TS-targeted therapies, such as FUdR or pemetrexed, enhances their efficacy in certain cancer cell lines, leading to increased cell death. [, ]

Q7: Do viruses, particularly herpesviruses, utilize dUTPase?

A7: Yes, many DNA-containing viruses, including herpesviruses, encode their own dUTPase enzymes. [, , , , , ]

Q8: What is the significance of viral dUTPases in infected cells?

A8: Viral dUTPases are essential for viral replication, ensuring efficient DNA synthesis by maintaining a low this compound:dTTP ratio within infected cells. [, , ]

Q9: Beyond its enzymatic role, can viral dUTPase modulate host immune responses?

A10: Studies demonstrate that the EBV-encoded dUTPase can modulate both innate and adaptive immune responses. It can engage with Toll-Like Receptor 2 (TLR2), leading to NF-κB activation and the production of pro-inflammatory cytokines. [, , ]

Q10: How does EBV-encoded dUTPase potentially contribute to the pathogenesis of EBV-associated malignancies?

A11: Research suggests that EBV-dUTPase, through its interaction with TLR2, might contribute to chronic inflammation, a hallmark of many cancers. Additionally, it can modulate T-cell function, potentially promoting the survival and proliferation of EBV-immortalized B-cells, which may contribute to lymphomagenesis. [, , ]

Q11: What is the molecular formula of this compound?

A11: The molecular formula of this compound is C9H15N2O14P3. [Various sources provide this information indirectly]

Q12: What is the molecular weight of this compound?

A12: The molecular weight of this compound is 482.17 g/mol. [Various sources provide this information indirectly]

Q13: Are there specific spectroscopic techniques used to characterize this compound?

A14: Various spectroscopic techniques, including UV-Vis spectrophotometry, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize this compound. [, , ]

Q14: How is this compound utilized in molecular biology research?

A15: this compound finds applications in various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing. For example, biotin-labeled this compound can be incorporated into DNA during repair processes and subsequently visualized using electron microscopy. [, , ]

Q15: How does this compound contribute to preventing carryover contamination in PCR?

A16: In PCR, substituting dTTP with this compound allows for the use of uracil-N-glycosylase (UNG). This enzyme degrades any uracil-containing DNA, eliminating potential contamination from previous PCR reactions. [, ]

Q16: Can modified this compound analogs be used to introduce functional groups into DNA?

A17: Yes, researchers have synthesized modified this compound analogs carrying various functional groups, like fluorescent probes or biotin. These analogs can be incorporated into DNA using specific DNA polymerases, expanding the applications of DNAzymes and aptamers. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)

![1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylid](/img/new.no-structure.jpg)

![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester](/img/structure/B1141449.png)